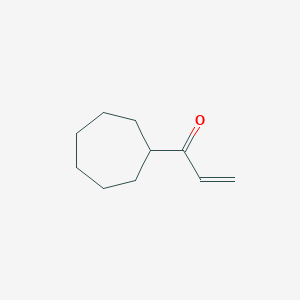

1-Cycloheptylprop-2-en-1-one

Description

1-Cycloheptylprop-2-en-1-one is a cyclic enone characterized by a seven-membered cycloheptyl ring attached to a propenone moiety (CH₂=C(O)–). Based on analogous compounds (e.g., 1-(1-cyclohexenyl)-2-methylpropan-1-one, CAS 56922-88-4 ), the molecular formula is inferred as C₁₀H₁₄O, with a molar mass of 150.22 g/mol. Its synthesis likely involves cycloketone functionalization via methods such as aldol condensation or transition-metal-catalyzed coupling, as described in enone synthesis studies .

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-cycloheptylprop-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-2-10(11)9-7-5-3-4-6-8-9/h2,9H,1,3-8H2 |

InChI Key |

GGBFIZHJQIYGFV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cycloheptylprop-2-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of cycloheptanone with acrolein in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired enone product after purification.

Industrial Production Methods: In an industrial setting, the production of 1-Cycloheptylprop-2-en-1-one may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

Reduction: Reduction of the enone can yield saturated ketones or alcohols, typically using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The α,β-unsaturated carbonyl system allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the β-carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, Grignard reagents

Major Products Formed:

Oxidation: Carboxylic acids, epoxides

Reduction: Saturated ketones, alcohols

Substitution: β-substituted enones

Scientific Research Applications

1-Cycloheptylprop-2-en-1-one has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cycloheptylprop-2-en-1-one involves its reactivity as an α,β-unsaturated carbonyl compound. The conjugated system allows for nucleophilic addition at the β-carbon, facilitating various chemical transformations. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity through covalent bonding with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Inferred properties based on analogs.

Key Observations:

Ring Size and Reactivity :

- The cycloheptyl group in 1-Cycloheptylprop-2-en-1-one introduces steric bulk compared to smaller rings (e.g., cyclohexenyl in or cyclopentyl in ). This may reduce reactivity in nucleophilic additions due to hindered access to the carbonyl carbon.

- 2-Cyclohepten-1-one (CAS 1121-66-0 ) lacks conjugation between the double bond and ketone, contrasting with the α,β-unsaturated system in 1-Cycloheptylprop-2-en-1-one.

Substituent Effects: Phenyl-substituted enones (e.g., 1-Phenylprop-2-en-1-one, CAS 768-03-6 ) exhibit enhanced conjugation and UV absorption due to the aromatic ring, whereas alkyl-substituted analogs (e.g., ) prioritize steric effects. The mesityl group in (2E)-3-Mesityl-1-phenylprop-2-en-1-one further increases steric hindrance and electron-donating effects, altering reaction pathways in catalysis.

Synthetic Applications: Cycloheptyl derivatives are less common in literature compared to cyclohexenyl or phenyl analogs. However, methods from Edwards and Rubin (2015) on enone synthesis could be adapted for its preparation. 1-Phenylprop-2-en-1-one is widely used as a Michael acceptor in organic synthesis , whereas bulkier analogs like 1-Cycloheptylprop-2-en-1-one may favor selective reactions under high-temperature or catalytic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.